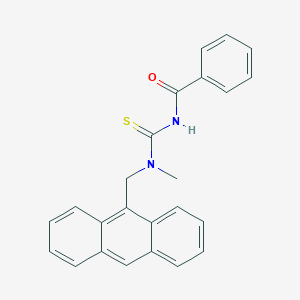

N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea

Overview

Description

N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea is an organic compound that combines the structural features of anthracene, benzoyl, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea typically involves the reaction of 9-anthrylmethylamine with benzoyl isothiocyanate in the presence of a base. The reaction proceeds as follows:

Starting Materials: 9-anthrylmethylamine and benzoyl isothiocyanate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Procedure: The 9-anthrylmethylamine is dissolved in the solvent, and benzoyl isothiocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

While the laboratory synthesis of N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea is well-documented, industrial production methods would likely involve scaling up the reaction using larger reactors and optimizing conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and photophysical properties.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of chemosensors for detecting metal ions or other analytes in environmental and industrial settings.

Mechanism of Action

The mechanism by which N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea exerts its effects depends on its application:

Fluorescent Probes: The anthracene moiety absorbs light and emits fluorescence, which can be used to detect the presence of specific ions or molecules.

Coordination Chemistry: The thiourea group can coordinate with metal ions, forming stable complexes that can be studied for their catalytic or electronic properties.

Therapeutic Agents: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea can be compared with other similar compounds such as:

N-(9-Anthrylmethyl)-N’-benzoylthiourea: Lacks the methyl group on the thiourea moiety, which may affect its reactivity and binding properties.

N-(9-Anthrylmethyl)-N’-phenylthiourea: Contains a phenyl group instead of a benzoyl group, which can influence its electronic properties and applications.

N-(9-Anthrylmethyl)-N’-benzoyl-N-ethylthiourea: Has an ethyl group instead of a methyl group, potentially altering its solubility and reactivity.

These comparisons highlight the unique structural features of N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea, which contribute to its specific chemical and physical properties.

Biological Activity

N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea is an organic compound that has garnered attention for its diverse biological activities. This compound integrates structural elements from anthracene, benzoyl, and thiourea, which contribute to its unique properties and potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C24H20N2OS

- CAS Number : 167781-43-3

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescent Probes : The anthracene moiety allows for strong fluorescence, making it useful in detecting specific ions or molecules.

- Coordination Chemistry : The thiourea group can form stable complexes with metal ions, which may exhibit catalytic or electronic properties.

- Therapeutic Interactions : The compound may inhibit specific enzymes or receptors, leading to therapeutic effects in various biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis.

- Antimicrobial Properties : Similar thiourea derivatives have shown antibacterial and antifungal activities, indicating potential applications against microbial infections .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a key aspect of its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(9-Anthrylmethyl)-N'-benzoylthiourea | Lacks the methyl group on the thiourea moiety | Reduced reactivity |

| N-(9-Anthrylmethyl)-N'-phenylthiourea | Contains a phenyl group instead of a benzoyl group | Altered electronic properties |

| N-(9-Anthrylmethyl)-N'-benzoyl-N-ethylthiourea | Has an ethyl group instead of a methyl group | Potential changes in solubility |

Case Studies

- Anticancer Studies : A study evaluated the efficacy of various thiourea derivatives against cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxic effects on breast and colon cancer cells.

- Antimicrobial Testing : A series of benzoylthiourea derivatives were tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. Compounds with similar structures exhibited promising results, suggesting that this compound may also possess these activities .

- Fluorescent Probes Application : Research demonstrated the use of anthracene-based compounds as fluorescent probes for metal ion detection in environmental samples. The fluorescence characteristics of this compound could be harnessed for similar applications.

Properties

IUPAC Name |

N-[anthracen-9-ylmethyl(methyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2OS/c1-26(24(28)25-23(27)17-9-3-2-4-10-17)16-22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-15H,16H2,1H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAXWYSMSAAWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403728 | |

| Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167781-43-3 | |

| Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.